N-[2-(diethylamino)ethyl]-2,4-dioxo-3-(2-phenylethyl)-1,2,3,4-tetrahydroquinazoline-7-carboxamide
CAS No.: 892283-28-2
Cat. No.: VC6399386
Molecular Formula: C23H28N4O3
Molecular Weight: 408.502
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 892283-28-2 |
|---|---|
| Molecular Formula | C23H28N4O3 |
| Molecular Weight | 408.502 |
| IUPAC Name | N-[2-(diethylamino)ethyl]-2,4-dioxo-3-(2-phenylethyl)-1H-quinazoline-7-carboxamide |
| Standard InChI | InChI=1S/C23H28N4O3/c1-3-26(4-2)15-13-24-21(28)18-10-11-19-20(16-18)25-23(30)27(22(19)29)14-12-17-8-6-5-7-9-17/h5-11,16H,3-4,12-15H2,1-2H3,(H,24,28)(H,25,30) |
| Standard InChI Key | NOQNIIWJSWBYIG-UHFFFAOYSA-N |
| SMILES | CCN(CC)CCNC(=O)C1=CC2=C(C=C1)C(=O)N(C(=O)N2)CCC3=CC=CC=C3 |
Introduction
N-[2-(diethylamino)ethyl]-2,4-dioxo-3-(2-phenylethyl)-1,2,3,4-tetrahydroquinazoline-7-carboxamide is a complex organic compound with a molecular formula of C23H28N4O3 and a molecular weight of approximately 408.5 g/mol . This compound belongs to the quinazoline class, which is known for its diverse biological activities, including anticancer, antimicrobial, and antiviral properties.
Synthesis and Preparation
The synthesis of quinazoline derivatives typically involves condensation reactions between appropriate starting materials, such as amino acids, aldehydes, and amines. For N-[2-(diethylamino)ethyl]-2,4-dioxo-3-(2-phenylethyl)-1,2,3,4-tetrahydroquinazoline-7-carboxamide, the synthesis might involve a multi-step process, including the formation of the quinazoline ring followed by the introduction of the diethylaminoethyl and phenylethyl groups.
Biological Activities
Quinazoline derivatives have been extensively studied for their potential biological activities, including anticancer, antimicrobial, and antiviral effects. While specific data on N-[2-(diethylamino)ethyl]-2,4-dioxo-3-(2-phenylethyl)-1,2,3,4-tetrahydroquinazoline-7-carboxamide is limited, related compounds have shown promising results in these areas.
Research Findings and Future Directions
Given the potential biological activities of quinazoline derivatives, further research on N-[2-(diethylamino)ethyl]-2,4-dioxo-3-(2-phenylethyl)-1,2,3,4-tetrahydroquinazoline-7-carboxamide could focus on its synthesis optimization, in vitro and in vivo biological evaluations, and structure-activity relationship studies. Molecular docking and other computational methods could also provide insights into its potential binding modes with biological targets.
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